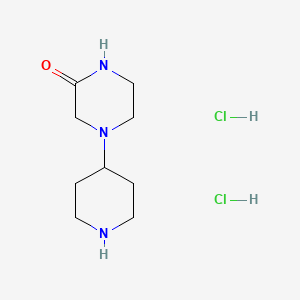

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFKLYLVOBTIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features both piperidine and piperazine moieties, which are known to interact with various biological systems, particularly in the realms of neuropharmacology, antimicrobial activity, and potential anticancer properties.

- Molecular Formula : C_{12}H_{18}Cl_2N_4O

- Molar Mass : Approximately 256.17 g/mol

- Solubility : Enhanced solubility in polar solvents due to the dihydrochloride salt form, making it suitable for medicinal applications.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological activities. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:

- Antidepressant Effects : The compound may modulate neurotransmitter levels, indicating potential use in treating anxiety and depression disorders.

- Psychoactive Properties : Interaction studies have shown binding affinity to serotonin receptors, which could explain its antidepressant potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings indicate:

- Activity Against Gram-negative Strains : It exhibits promising direct activity against certain Gram-negative bacterial strains.

- Anti-biofilm Activity : Demonstrated effectiveness against biofilms formed by Gram-positive strains, suggesting its utility in treating infections associated with biofilm formation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Specific Case Studies

-

Neuropharmacological Study :

- A study focused on the interaction of this compound with NLRP3 inflammasome showed that the compound could inhibit IL‐1β release in differentiated THP-1 cells, indicating its potential role in inflammatory diseases.

- Antimicrobial Assessment :

- Anticancer Evaluation :

Scientific Research Applications

Scientific Research Applications

The applications of 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride span several scientific domains:

Medicinal Chemistry

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, including potential neuroleptics and antidepressants. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant effects due to its ability to modulate neurotransmitter levels.

Biological Research

- Neuropharmacology : Research has shown that derivatives of this compound can act as modulators of ion channels and neurotransmitter receptors. Its binding affinity to serotonin receptors has been particularly noted, suggesting potential for treating mood disorders.

- Antimicrobial Activity : Some studies have reported that piperidine derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains.

Industrial Applications

- Chemical Manufacturing : It is utilized in the production of various industrial chemicals due to its reactivity and ability to serve as a building block in organic synthesis.

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound could inhibit NLRP3 activation in immune cells, indicating its potential role in treating inflammatory diseases.

- Antimicrobial Research : A series of experiments showed that derivatives exhibited significant activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains, suggesting its utility in developing new antimicrobial agents.

- Pharmacological Activity : Investigations into its interaction with neurotransmitter receptors revealed promising results for conditions like anxiety and depression, warranting further clinical investigation .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a piperazine-2-one ring fused to a piperidine moiety.

- The dihydrochloride salt enhances solubility and bioavailability compared to the free base .

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | LogP (XLogP3) |

|---|---|---|---|---|---|

| This compound | 1219979-71-1 | C₉H₁₉Cl₂N₃O | 256.17 | Piperazine-2-one core with piperidine substitution | Not reported |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | 63214-56-2 | C₁₁H₂₁Cl₂N₃O | 211.30 | Methanone group replaces piperazin-2-one ring | -0.4 |

| 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride | 1403766-88-0 | Not reported | Not reported | Azetidine (3-membered ring) replaces piperidine | Not reported |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇Cl₂N₃O | 292.20 | Pyridine substituent added to piperidine | Not reported |

| 2-(Piperidin-4-yl)aniline dihydrochloride | Not specified | C₁₁H₁₈Cl₂N₂ | 249.18 | Aniline group replaces piperazin-2-one | Not reported |

Key Observations :

Pharmacological Activity

Receptor Affinity :

- Target Compound : Demonstrated moderate H₃ receptor antagonism in vitro (guinea pig ileum assays) and influenced feeding behavior in rats .

- Methanone Analog (CAS 63214-56-2): Limited receptor data, but methylpiperazine groups are associated with improved H₁ receptor binding in related compounds .

- Pyridine-Substituted Analog (CAS 1286265-79-9) : Aromatic moieties may enhance selectivity for CNS targets due to increased hydrophobic interactions .

Enzyme Inhibition :

- No comparable data exists for azetidine or aniline analogs, highlighting a gap in pharmacological profiling .

Preparation Methods

Reductive Amination Approach

One of the most effective methods for synthesizing piperazine-piperidine compounds, including 4-(Piperidin-4-yl)piperazin-2-one derivatives, is reductive amination. This method involves the reaction of a piperazinone derivative with a piperidin-4-one or its protected form, followed by reduction with a mild reducing agent.

- Starting Materials: Commercially available 2-(piperazin-1-yl)ethanamine or piperazin-2-one derivatives.

- Protection: Use of protecting groups such as ethyl trifluoroacetate to selectively protect amines.

- Reductive Amination: Reaction with N-methyl-4-piperidone or similar piperidin-4-one derivatives in the presence of sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.

- Deprotection: Mild basic or acidic conditions to remove protecting groups and obtain the free amine.

- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection | Ethyl trifluoroacetate, room temperature | Quantitative | Selective protection of primary amine |

| Reductive Amination | N-methyl-4-piperidone, NaBH(OAc)3, RT | 60-70 | Mild reducing agent, one-pot procedure |

| Deprotection | Mild base (e.g., aqueous NaOH) | 75-80 | Efficient removal of protecting group |

| Salt Formation | HCl in ethanol or water | Quantitative | Formation of dihydrochloride salt |

This approach is supported by the synthesis of related compounds such as 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) with excellent yields and scalability.

Palladium-Catalyzed Coupling and Protection Strategies

Another advanced method involves the use of palladium-catalyzed coupling reactions between quinoline-substituted piperazine compounds and piperidin-4-one derivatives, where the carbonyl group is protected as a ketal or other protecting groups.

- Protection: Use of 1,4-dioxo-8-azaspirodecane or ketal protecting groups on the piperidin-4-one carbonyl.

- Coupling: Palladium-catalyzed cross-coupling to attach the piperidine moiety to the piperazine ring.

- Deprotection: Acidic aqueous conditions to remove protecting groups and yield the free piperidin-4-one intermediate.

- Final Reaction: Condensation with piperazine derivatives to form the target compound.

- Improved yields (up to 3-10 times higher compared to classical methods).

- Reduced formation of toxic and environmentally hazardous byproducts by replacing chlorinated solvents with toluene.

- Safer and more environmentally friendly synthesis process.

| Step | Reagents/Conditions | Yield Improvement | Notes |

|---|---|---|---|

| Protection | Ketal formation (e.g., 1,4-dioxo-8-azaspiro) | High | Stabilizes carbonyl for coupling |

| Pd-Catalyzed Coupling | Pd catalyst, toluene, room temperature | 2.5-10 times higher | Avoids chlorinated solvents |

| Deprotection | Aqueous acid or water-miscible organic acid | Efficient | Removes protecting group cleanly |

| Final Condensation | Piperazine derivatives, mild conditions | High | Produces di-quinoline piperazine-piperidine |

This method is detailed in patent WO2007146072A2, emphasizing environmentally safer and higher-yielding synthesis routes.

Multi-Step Alkylation and Functional Group Transformations

Some synthetic routes involve:

- Alkylation of piperidine derivatives with haloalkyl compounds.

- Conversion of esters to amides and subsequent reduction to amines.

- Guanylation and further functionalization to achieve the desired piperazine-piperidinone framework.

Though more complex, these routes allow for structural diversification and incorporation of additional functional groups for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

| Preparation Method | Main Reagents/Conditions | Yield Range (%) | Environmental Impact | Scalability | Notes |

|---|---|---|---|---|---|

| Reductive Amination | N-methyl-4-piperidone, NaBH(OAc)3, mild base | 60-80 | Moderate (uses mild reducing agents) | Good | Simple, widely accessible |

| Pd-Catalyzed Coupling + Protection | Pd catalyst, ketal protection, toluene | 70-90 | Low (avoids chlorinated solvents) | Excellent | Higher yield, safer, environmentally friendly |

| Multi-Step Alkylation & Reduction | Haloalkyls, LiAlH4, ammonium hydroxide | Variable (30-70) | Moderate to high (use of strong reagents) | Moderate | Allows functional group diversity |

Research Findings and Optimization Notes

- The use of sodium triacetoxyborohydride and sodium cyanoborohydride as reducing agents in reductive amination provides selectivity and mild reaction conditions, minimizing side reactions.

- Protecting the carbonyl group in piperidin-4-one derivatives as ketals or spiro compounds enhances reaction specificity during Pd-catalyzed coupling and facilitates purification.

- Replacement of chlorinated solvents (e.g., dichloromethane) with toluene significantly reduces environmental hazards and toxic byproducts, while improving yields by up to tenfold.

- Acidic deprotection steps are optimized to maintain compound integrity and avoid decomposition, typically using aqueous HCl or mild organic acids.

- The formation of the dihydrochloride salt increases compound stability and solubility, which is crucial for pharmaceutical formulation.

Q & A

Q. Methodological Answer :

- Core Reaction : Start with piperidine-4-one or functionalized piperazine precursors. Cyclization reactions, such as nucleophilic substitution or reductive amination, are common. For example, coupling piperidin-4-ylamine derivatives with activated carbonyl groups (e.g., ketones or esters) under basic conditions can yield the piperazin-2-one scaffold .

- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve >95% purity .

- Salt Formation : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ether, followed by lyophilization to remove residual solvents .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Q. Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm the piperidine/piperazine backbone. Key signals include piperidine C4-H (~δ 3.2–3.5 ppm) and piperazin-2-one carbonyl carbons (~δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and chloride adducts. Expected m/z for CHNO·2HCl is 278.08 .

- HPLC : Utilize reverse-phase C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to assess purity. Retention times should align with reference standards .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Q. Methodological Answer :

- Exposure Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution irrigation. Seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Q. Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for functional group additions or substitutions .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for specific transformations (e.g., introducing fluorinated groups) .

- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 50 mg reactions) to refine parameters .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?

Q. Methodological Answer :

- Fluorination Impact : Introduce fluorine at the piperidine C3 position via electrophilic substitution (using Selectfluor®). Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity, as seen in analogs like ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride .

- Biological Assays : Test modified compounds in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., HEK293 for GPCR activity). Compare IC values to unmodified analogs .

Advanced: How can researchers resolve discrepancies in reported solubility data across studies?

Q. Methodological Answer :

- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing. Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol, then quantify via UV-Vis spectroscopy at λ ~260 nm .

- Controlled Variables : Document temperature (±0.1°C), stirring rates, and equilibration times (≥24 hr). Use dynamic light scattering (DLS) to detect aggregation .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions (e.g., pH deviations) causing solubility variations .

Advanced: What strategies validate the compound’s interaction with biological targets (e.g., receptors)?

Q. Methodological Answer :

- Binding Assays : Perform radioligand displacement studies (e.g., -labeled antagonists) on membrane preparations from transfected HEK cells. Calculate K values using Cheng-Prusoff equations .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., serotonin receptors) for X-ray diffraction. Resolve binding modes using Phenix or Coot software .

- In Silico Docking : Use AutoDock Vina to model interactions. Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp155 in 5-HT) and validate via mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.